Product packaging for Selenopheno[3,4-d][1,3]dithiole-2-thione(Cat. No.:CAS No. 88589-47-3)

Selenopheno[3,4-d][1,3]dithiole-2-thione

Cat. No.: B7795292
CAS No.: 88589-47-3
M. Wt: 237.2 g/mol
InChI Key: ICZQIGKBTOKEAL-UHFFFAOYSA-N
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Description

Selenopheno[3,4-d][1,3]dithiole-2-thione is a specialized heterocyclic organoselenium compound of significant interest in advanced materials research. Its fused bicyclic system, incorporating both selenium and sulfur heteroatoms, is characterized by a high degree of π-conjugation and planarity, which is crucial for electronic applications . This structural motif is frequently a key precursor in the synthesis of complex π-conjugated systems and organic conducting materials . Researchers value this compound as a building block for developing organic semiconductors, conductors, and non-linear optical materials, as the selenium atom can enhance intermolecular interactions (through Se···S contacts) and influence packing in the solid state, thereby tuning electronic properties . The mechanism of action in its applications often involves its role as a synthon; the thione and selone functionalities can be transformed or eliminated to create novel heteroacenes and electron-accepting units like tetrathiafulvalene vinylogues, which are foundational in molecular electronics . Handling this reagent requires specific precautions: it should be stored in a cool, dark place, preferably under inert gas, to maintain stability, as is recommended for similar light- and moisture-sensitive dithiolethione derivatives . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2S3Se B7795292 Selenopheno[3,4-d][1,3]dithiole-2-thione CAS No. 88589-47-3

Properties

IUPAC Name

selenopheno[3,4-d][1,3]dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2S3Se/c6-5-7-3-1-9-2-4(3)8-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZQIGKBTOKEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C[Se]1)SC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2S3Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285724
Record name Selenolo[3,4-d]-1,3-dithiole-2-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88589-47-3
Record name Selenolo[3,4-d]-1,3-dithiole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88589-47-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selenolo[3,4-d]-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Conformational Analysis of Selenopheno 3,4 D 1 2 Dithiole 2 Thione

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the constitution of a molecule, providing insights into its atomic connectivity, functional groups, and electronic environment.

NMR spectroscopy is a powerful tool for delineating the precise structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the selenophene (B38918) ring. The chemical shifts and coupling constants of these protons would be indicative of their electronic environment, influenced by the adjacent sulfur- and selenium-containing rings. In related selenophene-containing copolymers, aromatic C-H protons of the selenophene ring are observed around 8.08 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon of the thione group (C=S) is expected to appear at a characteristic downfield shift, typically in the range of 185-214 ppm, as seen in analogous N,S-heterocyclic selenourea (B1239437) derivatives and 4,5-diferrocenyl-1,2-dithiole-3-thione. aku.edu.trresearchgate.net The carbons within the selenophene and dithiole rings would have distinct chemical shifts reflecting the heteroatom's influence.

Nucleus Expected Chemical Shift Range (ppm) Notes
¹H7.0 - 8.5Aromatic protons on the selenophene ring. rsc.org
¹³C120 - 150Carbons in the selenophene and dithiole rings.
185 - 215Thione carbon (C=S). aku.edu.trresearchgate.net
⁷⁷Se400 - 650Selenophene selenium, highly sensitive to local environment. rsc.orgacs.orgelsevierpure.com

Interactive Data Table: Expected NMR Chemical Shift Ranges for Selenopheno[3,4-d] ibm.comorganicchemistrydata.orgdithiole-2-thione based on analogous compounds.

Mass spectrometry is a primary technique for determining the molecular weight and confirming the elemental composition of a compound. For Selenopheno[3,4-d] ibm.comorganicchemistrydata.orgdithiole-2-thione (C₅H₂S₃Se), high-resolution mass spectrometry (HRMS) would be employed to obtain an exact mass measurement, which can verify the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information. The isotopic pattern of selenium, with its several naturally occurring isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), would result in a characteristic cluster of peaks for the molecular ion and any selenium-containing fragments, serving as a definitive indicator of the presence of selenium in the molecule. mcmaster.ca Studies on isomeric sulfur heterocycles have shown that the fragmentation patterns can allow for unambiguous isomer differentiation. nih.gov

Technique Expected Observation Significance
HRMSExact mass corresponding to C₅H₂S₃Se.Confirms molecular formula.
EI-MSCharacteristic isotopic cluster for selenium-containing fragments.Confirms the presence of selenium. mcmaster.ca
Fragmentation pattern.Provides structural information. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for Selenopheno[3,4-d] ibm.comorganicchemistrydata.orgdithiole-2-thione.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. A key absorption band for Selenopheno[3,4-d] ibm.comorganicchemistrydata.orgdithiole-2-thione would be the C=S stretching vibration of the thione group. In 1,3-dithiole-2-thione (B1293655) and its selenium analogues, this vibration is typically observed in the region of 1000-1200 cm⁻¹. ibm.com The spectrum would also feature vibrations corresponding to the C-S and C-Se bonds, as well as the aromatic C-H and C=C stretching and bending modes of the selenophene ring. A detailed analysis of the IR spectra of ethylenethiourea (B1671646) and its selenium analogue, ethyleneselenourea, demonstrates that frequency shifts upon selenation are instrumental in assigning characteristic bands. niscpr.res.in

Functional Group Expected Absorption Range (cm⁻¹)
C=S (Thione)1000 - 1200 ibm.com
C-H (Aromatic)3000 - 3100 (stretch)
C=C (Aromatic)1400 - 1600 (stretch)
C-S600 - 800
C-Se500 - 600

Interactive Data Table: Expected Infrared Absorption Bands for Selenopheno[3,4-d] ibm.comorganicchemistrydata.orgdithiole-2-thione.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. For Selenopheno[3,4-d] ibm.comorganicchemistrydata.orgdithiole-2-thione, a single-crystal X-ray diffraction study would unambiguously confirm the fused-ring structure and the planarity of the molecule. In related selenium heterocycles, such as di(selenophen-3-yl)diselenides and 3-methylene-3H-1,2-diselenoles, X-ray crystallography has been crucial in confirming their molecular structures. acs.orgnih.gov For instance, the Se-Se bond lengths in these compounds were determined to be in the range of 2.316(1) to 2.372(1) Å. nih.gov The crystal structure of trigonal selenium itself consists of covalently bonded helical chains. bohrium.com In the case of the title compound, analysis would focus on the planarity of the fused ring system and potential intermolecular interactions, such as S···S, S···Se, or Se···Se contacts, which can influence the solid-state packing.

Electronic Structure and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio) on Selenopheno[3,4-d]nih.govnih.govdithiole-2-thione

Quantum chemical calculations are instrumental in predicting the molecular and electronic structure of novel compounds. For sulfur and selenium-containing heterocycles, Density Functional Theory (DFT) is a particularly powerful and widely used method. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that provides insight into the potential of a material for use in organic solar cells and other electronic devices. nih.gov

Theoretical studies on related selenophene-conjugated systems often employ DFT functionals like B3LYP, CAM-B3LYP, PBE0, and M06 to calculate orbital energies. nih.govnih.gov For π-conjugated systems, the HOMO is typically delocalized across the electron-rich core of the molecule, while the LUMO's distribution can be influenced by acceptor groups. scispace.com In Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione, the π-conjugation extends over the entire fused ring system. The energy levels of the HOMO and LUMO are crucial for determining charge transfer efficiency. nih.gov The LUMO levels of similar dye molecules are often designed to be negative relative to the conduction band of materials like TiO₂, ensuring efficient electron injection. researchgate.net

Table 1: Representative Frontier Orbital Energies for Thiophene (B33073)/Selenophene-Based Compounds Note: These values are illustrative, based on calculations for analogous compounds, and may not represent the exact values for Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione. Calculations are typically performed using DFT at a level like B3LYP/6-31G(d,p).

Molecular OrbitalEnergy (eV)Description
HOMO -4.9 to -5.8Represents the ability to donate an electron; energy levels are influenced by electron-donating parts of the molecule. scispace.comderpharmachemica.com
LUMO -3.0 to -3.2Represents the ability to accept an electron; energy levels are often influenced by electron-accepting moieties. scispace.comderpharmachemica.com
HOMO-LUMO Gap 1.8 to 2.0Correlates with the energy of the first electronic transition and affects the material's color and photovoltaic efficiency. derpharmachemica.com

Computational methods are vital for exploring the reactivity and potential reaction pathways of molecules like Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione. DFT calculations can be used to model the energetics of chemical reactions, identifying transition states and intermediates. For instance, studies on related 1,3-dithiole-2-thione (B1293655) derivatives have computationally investigated acid-catalyzed intramolecular rearrangements. nih.gov These studies involve mapping the potential energy surface, where the loss of a water molecule from a protonated hydroxyl group leads to a stabilized carbocation. nih.gov The subsequent steps, such as intramolecular nucleophilic attack, can then be modeled to determine the most favorable reaction pathway. nih.gov Such computational insights are crucial for understanding the stability and synthetic transformations of these heterocyclic systems.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules from their optimized ground-state geometries. scispace.com By calculating the energies and oscillator strengths of electronic transitions, primarily the HOMO → LUMO transition, researchers can predict the maximum absorption wavelength (λmax). nih.gov For π-conjugated systems, these transitions often fall within the visible range, making them relevant for dye-sensitized solar cells. derpharmachemica.com The theoretical predictions help in understanding how structural modifications, such as changing substituent groups, can tune the optical properties for specific applications. scispace.com

Electron Transfer Processes and Redox Behavior

The ability of Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione to undergo reversible oxidation and reduction is a key feature of its electronic character, making it a candidate for redox-active materials.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of electroactive compounds. The experiment involves sweeping the potential of a working electrode and measuring the resulting current. For related dithiole derivatives, CV is typically performed in an anhydrous solvent like dichloromethane, using a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆). nih.gov A standard three-electrode setup is used, consisting of a working electrode (e.g., gold or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). nih.gov The resulting voltammogram provides information on the oxidation and reduction potentials of the compound.

The oxidation and reduction potentials determined from CV reveal the energy levels required to remove or add electrons to the molecule, respectively. These experimental values can be correlated with the computationally calculated HOMO and LUMO energies. researchgate.net For example, a related tetrathiafulvalene (B1198394) (TTF) compound derived from a 1,3-dithiole structure showed two reversible one-electron oxidation steps, which is characteristic of such electron-rich systems. nih.gov The electrochemical behavior is crucial for applications in organic electronics and energy storage. mit.edu

Table 2: Representative Electrochemical Data for a Related Dithiole Compound Note: The following data is for a specific tetrathiafulvalene derivative (Compound 20 in the cited source) and serves as an example for the redox behavior of this class of compounds. nih.gov

ProcessPotential (V vs. Ag/AgCl)Description
First Oxidation (E¹₁/₂) +0.72Reversible, one-electron oxidation to form a radical cation.
Second Oxidation (E²₁/₂) +1.09Reversible, one-electron oxidation to form a dication.

Comparative Theoretical Studies of Selenopheno[3,4-d]rsc.orgbeilstein-journals.orgdithiole-2-thione with Thiophene and Furan (B31954) Analogues: A Chalcogen Effect Perspective

The substitution of sulfur with other chalcogens, such as selenium or oxygen, in heterocyclic conjugated systems, offers a powerful strategy for the fine-tuning of their electronic and optical properties. This "chalcogen effect" is particularly pronounced in the family of compounds comprising Selenopheno[3,4-d] rsc.orgbeilstein-journals.orgdithiole-2-thione and its thiophene and furan analogues. Theoretical investigations, primarily employing Density Functional Theory (DFT), provide significant insights into the structural and electronic differences that arise from the variation of the heteroatom in the core five-membered ring.

The replacement of the sulfur atom in the thieno-fused ring with selenium or oxygen leads to predictable yet significant alterations in the electronic structure of the molecule. Generally, as one moves down Group 16 from oxygen to sulfur to selenium, the aromaticity of the five-membered chalcogenophene ring decreases. researchgate.netnih.gov This is attributed to factors such as the increasing size of the heteroatom and the less effective overlap of its p-orbitals with the carbon p-orbitals of the ring system. nih.gov

Theoretical studies on related conjugated polymers have consistently shown that replacing a thiophene unit with a selenophene (B38918) unit results in a smaller highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap. researchgate.net This is a critical parameter as it governs the electronic and optical properties of the material. The reduction in the energy gap is primarily due to a destabilization (raising) of the HOMO energy level, while the LUMO energy level is less affected. rsc.org The greater polarizability of the larger selenium atom and the increased quinoidal character of the selenophene ring contribute to this trend. researchgate.net

In the context of Selenopheno[3,4-d] rsc.orgbeilstein-journals.orgdithiole-2-thione and its analogues, we can expect a similar trend. The furan analogue, Furo[3,4-d] rsc.orgbeilstein-journals.orgdithiole-2-thione, would likely possess the largest HOMO-LUMO gap due to the high aromaticity and electronegativity of the oxygen atom. Thieno[3,4-d] rsc.orgbeilstein-journals.orgdithiole-2-thione, the sulfur-containing counterpart, would have an intermediate energy gap. nih.govrsc.orgaps.org Selenopheno[3,4-d] rsc.orgbeilstein-journals.orgdithiole-2-thione is predicted to have the smallest HOMO-LUMO gap in this series.

These differences in frontier molecular orbital energies, directly attributable to the chalcogen atom, have profound implications for the potential applications of these materials, particularly in organic electronics where the energy levels need to be precisely matched with other components of a device.

Detailed Research Findings

Interactive Data Table: Predicted Trends in Frontier Orbital Energies

CompoundHeteroatomPredicted HOMO Energy LevelPredicted LUMO Energy LevelPredicted HOMO-LUMO Gap
Furo[3,4-d] rsc.orgbeilstein-journals.orgdithiole-2-thioneOxygenLowestHighestLargest
Thieno[3,4-d] rsc.orgbeilstein-journals.orgdithiole-2-thioneSulfurIntermediateIntermediateIntermediate
Selenopheno[3,4-d] rsc.orgbeilstein-journals.orgdithiole-2-thione SeleniumHighestLowestSmallest

This table illustrates the general trends observed in the chalcogen effect. Actual values would depend on the specific computational methods used.

Interactive Data Table: Comparison of Key Molecular Properties

PropertyFuran Analogue (O)Thiophene Analogue (S)Selenophene Analogue (Se)
Aromaticity of Heterocycle HighestIntermediateLowest
Polarizability LowestIntermediateHighest
Electronegativity of Heteroatom HighestIntermediateLowest
Intermolecular Interactions WeakModerate (S···S)Strong (Se···Se)

This table provides a qualitative comparison based on established chemical principles and findings from related materials. researchgate.netnih.govnih.gov

Crystallographic studies on Thieno[3,4-d] rsc.orgbeilstein-journals.orgdithiole-2-thione have confirmed that the molecule adopts a nearly planar conformation, which facilitates π-conjugation across the entire system. nih.govaps.org It is expected that the furan and selenophene analogues would also exhibit a high degree of planarity. The increased size of selenium may lead to stronger intermolecular Se···Se interactions in the solid state, which can significantly influence charge transport properties in thin films. researchgate.net

Reactivity and Derivatization of Selenopheno 3,4 D 1 2 Dithiole 2 Thione

Electrophilic Aromatic Substitution on the Selenophene (B38918) Ring

The selenophene ring within the molecule is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The reactivity of such fused heterocyclic systems is exceptionally high. Studies on analogous dithienothiophen compounds, which are structurally similar, show they are very reactive towards electrophiles. rsc.org For instance, the rate of detritiation (a measure of electrophilic substitution) in trifluoroacetic acid is significantly high for these systems. rsc.org

The addition of a fused thiophene (B33073) ring increases the reactivity of each position by 0.05–0.1 σ units compared to thienothiophens alone. rsc.org By analogy, the selenophene ring in Selenopheno[3,4-d] nih.govscielo.org.mxdithiole-2-thione is expected to be highly activated towards electrophiles. The positions on the selenophene ring (positions 4 and 6) are anticipated to be the primary sites for substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The precise reactivity and regioselectivity would be influenced by the combined electron-donating effects of the selenium atom and the dithiole moiety.

Table 1: Comparison of Reactivity Data for Analagous Fused Thiophene Systems

Compound Class Position Partial Rate Factor (vs. Benzene) σ+ value
Dithieno[2,3-b:3′,2′-d]thiophen 2 3.8 x 10⁹ -1.095
Dithieno[2,3-b:3′,2′-d]thiophen 3 3.63 x 10⁶ -0.75
Dithieno[3,2-b:2′,3′-d]thiophen 2 2.07 x 10⁹ -1.065
Dithieno[3,2-b:2′,3′-d]thiophen 3 1.94 x 10⁶ -0.72

Data from electrophilic detritiation studies on dithienothiophens provides insight into the high reactivity of such fused systems. rsc.org

Nucleophilic Reactions at the Thione Carbon

The carbon atom of the thione group (C=S) is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is a cornerstone for the derivatization of 1,3-dithiole-2-thiones. A common transformation is the phosphite-mediated coupling reaction, where treatment with trialkyl phosphites leads to the reductive dimerization of the thione, yielding tetrathiafulvalene (B1198394) (TTF) analogues. rsc.org

Other nucleophilic reactions include:

Conversion to Ketones: The thione can be converted to its corresponding ketone (selenopheno[3,4-d] nih.govscielo.org.mxdithiol-2-one) via reaction with oxidizing agents or through mercury(II) acetate-assisted desulfurization. d-nb.inforesearchgate.net

Formation of Imines: Reaction with primary amines can lead to the formation of the corresponding 2-imino derivatives.

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the thione carbon, leading to functionalized dithiole rings after a subsequent workup.

These reactions are fundamental for modifying the electronic properties of the dithiole moiety and for synthesizing precursors for more complex molecular systems.

Cycloaddition Reactions and Annulation Chemistry

The Selenopheno[3,4-d] nih.govscielo.org.mxdithiole-2-thione molecule offers multiple sites for cycloaddition reactions, making it a valuable building block in constructing complex heterocyclic systems.

[3+2] Cycloaddition: The thione group can act as a dipolarophile. For instance, 1,2-dithiole-3-thiones react with nitrilimines in a 1,3-dipolar cycloaddition. mdpi.com A similar reaction is plausible for Selenopheno[3,4-d] nih.govscielo.org.mxdithiole-2-thione with dipoles like nitrones or nitrile oxides. scielo.org.mxrsc.org Theoretical studies on related α,β-unsaturated selenoaldehydes show that cycloaddition often occurs preferentially at the selenium-containing carbonyl analogue group. scielo.org.mx

[4+2] Cycloaddition (Diels-Alder): The thione group can function as a highly reactive dienophile in Diels-Alder reactions. nih.gov Alternatively, the selenophene ring could potentially act as a diene, although this is less common for thiophenes and selenophenes unless appropriately activated.

Reaction with Alkynes: 1,2-dithiole-3-thiones are known to undergo cycloaddition with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form 1,3-dithioles. mdpi.comnih.gov This reaction proceeds via a 1,3-dipolar cycloaddition mechanism where the dithiolethione acts as a sulfur-centered dipole.

These cycloaddition pathways allow for ring expansion and the annulation of new rings onto the core structure, providing access to a diverse range of polycyclic aromatic systems.

Functionalization for Polymerization and Material Integration

The development of advanced materials, particularly conductive polymers, often relies on the strategic functionalization of monomer units. Selenopheno[3,4-d] nih.govscielo.org.mxdithiole-2-thione is a promising candidate for such applications, drawing parallels with its all-sulfur analogue, thieno[3,4-d]-1,3-dithiol-2-one. researchgate.net

Key functionalization strategies include:

Halogenation: Introducing bromine or iodine atoms onto the selenophene ring via electrophilic substitution provides reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille).

Chloromethylation: This reaction introduces a -CH₂Cl group, which can be easily converted to other functionalities through nucleophilic substitution. researchgate.net

Conversion to Polymerizable Groups: The functional groups introduced can be transformed into vinyl, ethynyl, or other polymerizable moieties, enabling integration into polymer backbones through methods like ring-opening metathesis polymerization (ROMP) or electropolymerization.

The resulting polymers are of interest for their potential electronic and optical properties, stemming from the extended π-conjugated system and the presence of heavy atoms like selenium and sulfur, which can lead to materials with high refractive indices. d-nb.info

Photochemical Transformations and Tautomerism in Selenone/Selenol Systems

The photochemistry of dithiolethiones is a key area of study. A significant photochemical reaction is the conversion of 2-thioxo-1,3-dithioles into tetrathiafulvalenes. rsc.org This transformation typically proceeds in the presence of an electron donor and involves the dimerization of the dithiolethione core. rsc.org This method provides a synthetic route to novel electron donors for organic conductors. The photochemical approach is a versatile tool for preparing various complex molecules, including helicenes from related stilbene (B7821643) derivatives. researchgate.net

Regarding tautomerism, the thione group can theoretically exist in equilibrium with its selenol tautomer (selenopheno[3,4-d] nih.govscielo.org.mxdithiole-2-selenol). However, for simple thiones, the thione form is overwhelmingly favored over the thiol form. By analogy, the selenone form of Selenopheno[3,4-d] nih.govscielo.org.mxdithiole-2-thione is expected to be significantly more stable than any potential selenol tautomer. The investigation of such tautomeric equilibria often requires specialized spectroscopic techniques or computational analysis, as the concentration of the minor tautomer is typically very low.

Investigation of Reaction Intermediates and Transition States

Understanding the mechanisms of the reactions involving Selenopheno[3,4-d] nih.govscielo.org.mxdithiole-2-thione requires the characterization of transient species.

Cycloaddition Intermediates: In 1,3-dipolar cycloadditions, the reaction of dithiolethiones with nitrilimines is proposed to proceed through a spiro-1,2-dithiolo-1,3,4-thiadiazole intermediate, which then rearranges with sulfur extrusion. mdpi.com Theoretical studies of [3+2] cycloadditions involving selenoaldehydes with nitrones and nitrile oxides have been investigated using molecular electron density theory (MEDT) to map potential energy surfaces and identify dominant reaction pathways. scielo.org.mx

Radical Intermediates: The formation of thieno- and selenopheno-fused systems can sometimes involve radical cascade cyclizations, where perthiyl radicals (RSS•) add to unsaturated bonds. nih.gov

Computational Analysis: Modern computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms. For example, computational analysis has been used to study the mechanism of the phosphite-mediated reductive dimerization of 1,3-dithiole-2-thiones. rsc.org Such studies can provide valuable data on the energies of transition states and intermediates, helping to predict reactivity and selectivity.

Table 2: Mentioned Chemical Compounds

Compound Name
Selenopheno[3,4-d] nih.govscielo.org.mxdithiole-2-thione
Dithieno[2,3-b:3′,2′-d]thiophen
Dithieno[3,2-b:2′,3′-d]thiophen
Trifluoroacetic acid
Tetrathiafulvalene (TTF)
Trialkyl phosphite
Selenopheno[3,4-d] nih.govscielo.org.mxdithiol-2-one
Mercury(II) acetate
Nitrilimine
Nitrone
Nitrile oxide
Dimethyl acetylenedicarboxylate (DMAD)
Thieno[3,4-d]-1,3-dithiol-2-one
Selenopheno[3,4-d] nih.govscielo.org.mxdithiole-2-selenol

Advanced Applications in Materials Science and Organic Electronics

Incorporation into Organic Semiconductors and Conductors

The integration of selenophene (B38918) units into conjugated polymer backbones is a strategic approach to fine-tune the optoelectronic properties of organic semiconductors. The larger size and greater polarizability of selenium compared to sulfur in its thiophene (B33073) analogue lead to a reduced aromaticity and a more quinoidal character in the polymer backbone. researchgate.net This generally results in a lower bandgap and enhanced intermolecular interactions, which are beneficial for charge transport. researchgate.netnih.gov Although detailed studies on Selenopheno[3,4-d] mdpi.comnih.govdithiole-2-thione are limited, the performance of various other selenophene-based polymers in electronic devices underscores the promise of this structural unit.

In the realm of OFETs, selenophene-containing polymers have demonstrated exceptional performance, often exhibiting high charge carrier mobilities. The inclusion of selenophene can lead to a more planar polymer backbone, which facilitates tighter π-π stacking and improves charge transport. researchgate.net For instance, copolymers of diketopyrrolopyrrole (DPP) with selenophene have shown remarkable hole and electron mobilities. epa.gov The strategic replacement of thiophene with selenophene in donor-acceptor copolymers has been shown to enhance both hole and electron mobilities, making them suitable for ambipolar OFETs. researchgate.net

A new polymeric semiconductor, PDPPDTSE, which is composed of a diketopyrrolopyrrole moiety and selenophenylene vinylene selenophene, has demonstrated a high field-effect mobility of 4.97 cm²/V·s. researchgate.net Furthermore, modifications to the alkyl side chains on DPP-selenophene polymers have boosted hole mobilities to as high as 9.4 cm² V⁻¹ s⁻¹ in air. mdpi.com These materials also show ambipolar behavior with significant electron mobilities under a nitrogen atmosphere. mdpi.com

Table 1: Performance of Representative Selenophene-Based Polymers in OFETs

Polymer Hole Mobility (cm²/V·s) Electron Mobility (cm²/V·s) On/Off Ratio
PSeDPP 1.62 0.14 10³ - 10⁴
PDPPDTSE 4.97 - >10⁵

Data sourced from multiple studies on selenophene-based polymers. mdpi.comresearchgate.netepa.gov

While less common than in OFETs and OSCs, the use of selenophene-based materials in OLEDs is an emerging area of interest. The ability to tune the energy levels (HOMO and LUMO) by incorporating selenophene is advantageous for achieving efficient charge injection and recombination in the emissive layer. nih.gov The development of stable, high-efficiency blue-emitting materials remains a challenge in OLED technology, and the unique electronic properties of selenophenes could offer a pathway to novel host and emitter materials. However, specific performance data for OLEDs based on selenophene-containing polymers is not as readily available as for other applications.

Selenophene-containing materials have made a significant impact on the field of organic solar cells, both as donor and acceptor materials. nih.govresearchgate.net The introduction of selenophene into the polymer backbone typically leads to a red-shifted absorption spectrum and a lower optical bandgap, which allows for the harvesting of a broader range of the solar spectrum. nih.govresearchgate.net This is attributed to the enhanced intramolecular charge transfer and the ability of selenium to form non-covalent interactions that promote a more ordered molecular packing. mdpi.comnih.gov

For example, a multi-selenophene-containing polymerized small molecule acceptor (PSMA), PFY-3Se, has been developed that exhibits red-shifted absorption and improved electron mobility compared to its thiophene analogue. chemistryviews.org All-polymer solar cells based on PFY-3Se have achieved a high power conversion efficiency (PCE) of 15.1%. chemistryviews.org Another study on a narrow-bandgap nonfullerene acceptor based on a fused selenopheno[3,2-b]thiophene unit reported a PCE of 13.32%. acs.org

Table 2: Performance of Representative Selenophene-Based Materials in Organic Solar Cells

Material PCE (%) Jsc (mA/cm²) Voc (V) FF
P1 (donor) 0.81 4.92 0.47 -
P2 (donor) 0.96 4.98 0.60 -
SeTIC4Cl (acceptor) 13.32 - - -
PFY-3Se (acceptor) 15.1 - - -

Data compiled from various research articles on selenophene-based OSCs. researchgate.netchemistryviews.orgacs.orgnih.gov

Thin-film transistors (TFTs) are a primary application for organic semiconductors, and the high charge carrier mobilities observed in many selenophene-based polymers make them excellent candidates for the active layer in these devices. epa.govkuleuven.be The processability of these polymers from solution allows for the fabrication of large-area and flexible electronics. dntb.gov.ua The development of selenophene-containing polymers with high crystallinity and well-ordered microstructures is crucial for achieving high-performance TFTs. epa.gov Research has shown that the choice of processing solvent and thermal annealing conditions can significantly impact the morphology and, consequently, the charge transport properties of these films. epa.gov

Role of Selenophene in Conjugated Polymers for Enhanced Charge Transport

The substitution of sulfur with selenium in conjugated polymers has a profound effect on their solid-state properties and charge transport characteristics. The larger atomic radius of selenium compared to sulfur reduces the aromaticity of the selenophene ring, which in turn increases the quinoidal character of the polymer backbone. researchgate.net This leads to a more rigid and planar structure, facilitating stronger intermolecular π-π interactions and more ordered packing in the solid state, both of which are critical for efficient charge transport. mdpi.com

The design of high-mobility conjugated polymers based on selenophene hinges on several key principles:

Planarity of the Backbone: A planar polymer backbone is essential for effective π-orbital overlap between adjacent monomer units, which promotes intramolecular charge delocalization. The inherent properties of selenophene contribute to a more planar conformation. nih.gov

Intermolecular Interactions: Strong intermolecular interactions, such as π-π stacking, are necessary for efficient intermolecular charge hopping. The higher polarizability of selenium enhances these interactions. nih.gov The potential for non-covalent Se-S or Se-O interactions can further improve molecular packing. mdpi.comnih.gov

Crystallinity and Morphology: A high degree of crystallinity and a favorable morphology, such as the formation of interconnected nanofibrillar structures, provide continuous pathways for charge carriers, thereby minimizing the impact of grain boundaries and other defects. epa.gov

Energy Level Tuning: The incorporation of selenophene lowers the LUMO energy level, which can reduce the bandgap and is beneficial for both n-type and ambipolar transport. nih.govnih.gov This tunability is crucial for matching the energy levels of other materials in a device, such as electrodes or other active layers.

Side-Chain Engineering: The nature and placement of alkyl side chains play a critical role in the solubility, processability, and solid-state packing of the polymers. Optimizing side chains can lead to improved interdigitation and denser packing, resulting in higher mobility. mdpi.com

Impact of Selenium Atom on Electronic Properties (Ionization Potential, HOMO/LUMO Levels)

The substitution of sulfur with selenium in heterocyclic compounds significantly influences their electronic properties. Selenium's greater polarizability and the more diffuse nature of its outermost electron cloud compared to sulfur lead to enhanced intermolecular interactions and altered energy levels. nih.gov This is a critical factor in tuning the performance of organic electronic materials.

Research comparing analogous thiophene and selenophene-based polymers demonstrates that the inclusion of selenium generally leads to a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netgeneseo.edu For instance, theoretical calculations on polymers containing diketopyrrolopyrrole (DPP) units show a reduced optical band gap when thiophene is replaced with selenophene. researchgate.net This trend is consistent with experimental observations where selenophene-containing polymers exhibit a bathochromic (red) shift in their absorption spectra. geneseo.edu

The replacement of sulfur with selenium atoms in S-shaped double helicenes also results in a gradual decrease in the optical band gap. beilstein-journals.orgbeilstein-archives.org This modulation of molecular energy levels is a direct consequence of the heteroatom substitution. beilstein-journals.orgnih.gov The ionization potential, which is the energy required to remove an electron from the HOMO, is also affected. The difference in ionization potentials between sulfur and selenium contributes to observable changes in the electrochemical behavior of these molecules, such as in the oxidation cycles of DPP copolymers. researchgate.net Generally, the introduction of a selenium atom increases the electron affinity (EA) and can lower the ionization potential (IP) compared to its sulfur counterpart, making the molecule a better electron donor. yu.edu.jo

The table below summarizes the typical effects observed on electronic properties when selenium is incorporated into a π-conjugated system in place of sulfur.

Electronic PropertyImpact of Selenium SubstitutionScientific Rationale
HOMO-LUMO Energy Gap (Egap) Generally decreases. researchgate.netbeilstein-archives.orgThe larger size and polarizability of selenium enhance π-electron delocalization, raising the HOMO level and/or lowering the LUMO level. nih.gov
Ionization Potential (IP) Tends to decrease. yu.edu.joSelenium is less electronegative than sulfur, making it easier to remove an electron from the molecule's highest occupied orbital.
Electron Affinity (EA) Tends to increase. yu.edu.joThe enhanced stability of the reduced state in selenophene systems contributes to a greater electron affinity. researchgate.net
Absorption Spectrum Exhibits a bathochromic (red) shift. beilstein-journals.orggeneseo.eduA smaller energy gap means that lower energy (longer wavelength) photons can be absorbed to promote an electron from the HOMO to the LUMO.

This data is compiled from comparative studies on analogous sulfur and selenium-containing compounds.

Development of Electron Donors based on Selenopheno[3,4-d]beilstein-journals.orgmdpi.comdithiole-2-thione Scaffolds, e.g., Tetraselenafulvalene-Type Donors

The selenopheno[3,4-d] beilstein-journals.orgmdpi.comdithiole-2-thione scaffold is a valuable building block for constructing potent π-electron donors, which are fundamental components of organic conductors and metals. mdpi.comrsc.org These donors can form charge-transfer complexes and radical ion salts that exhibit high electrical conductivity. mdpi.com The core structure is closely related to the precursors used in the synthesis of tetraselenafulvalene (TSF) and its derivatives, which are renowned for their electron-donating capabilities. mdpi.com

The synthesis of such donors often involves the coupling of 1,3-dithiole or 1,3-diselenole units. mdpi.com For example, a common strategy is the cross-coupling reaction of a 1,3-diselenole-2-selone derivative to obtain TSF-type molecules. mdpi.com The selenopheno[3,4-d] beilstein-journals.orgmdpi.comdithiole-2-thione framework can be chemically modified to create analogous structures. The presence of both sulfur and selenium atoms allows for fine-tuning of the redox properties. Cyclic voltammetry data for dithiafulvalene derivatives containing selenium show that these systems typically undergo two-electron redox behavior, a hallmark of good electron donors. rsc.org

Fused tetrathiafulvalene (B1198394) (TTF) donors are of interest for their potential as conducting components in molecular conductors. clockss.org By extension, selenium-containing analogs are explored to enhance these properties, often leading to improved intermolecular interactions (Se-Se contacts) that facilitate charge transport in the solid state. beilstein-archives.org The development of these donor systems is an active area of research, with various synthetic methodologies being employed to create novel π-electron donor molecules based on 1,4-dithin and related chalcogen-containing heterocycles. dur.ac.uk

Utilization in Helical Structures and Chiral Materials

The rigid and planar nature of the selenophene core makes it an excellent component for constructing complex, three-dimensional architectures like helicenes. nih.govbeilstein-journals.org Helicenes are polycyclic aromatic compounds with non-planar, screw-shaped skeletons that possess inherent chirality, making them attractive for applications in chiroptical materials and asymmetric catalysis. beilstein-archives.org

Recent research has demonstrated the synthesis of S-shaped double helicenes using selenophene-containing starting materials. beilstein-journals.orgnih.govbeilstein-journals.org In these structures, the gradual replacement of sulfur with selenium atoms within the molecular framework allows for precise modulation of the helical parameters. beilstein-journals.org X-ray crystal analysis of such helicenes reveals that the substitution of sulfur with selenium significantly alters the turn angles and the helix climb height. beilstein-journals.org This structural modification directly impacts the molecule's chiroptical properties, such as circular dichroism (CD).

Furthermore, the presence of selenium atoms can lead to multiple intermolecular interactions, including C–Se, S–Se, and Se–Se contacts, in the crystal packing structure. nih.govbeilstein-journals.org These interactions can influence the supramolecular assembly and the bulk properties of the chiral material. The synthesis of these complex molecules often involves a sequence of reactions including monobromination, formylation, Wittig reaction, and a highly regioselective double oxidative photocyclization to form the final helical structure. beilstein-journals.orgbeilstein-archives.org

Integration into Photochromic Systems

Photochromic materials can reversibly change their color and absorption properties upon irradiation with light. The selenopheno[3,4-d] beilstein-journals.orgmdpi.comdithiole-2-thione structure shares features with compounds used in photochromic systems, particularly those based on diarylethenes.

While research on the direct use of selenopheno[3,4-d] beilstein-journals.orgmdpi.comdithiole-2-thione in photochromic devices is specific, studies on analogous compounds provide insight. For instance, the photochromic behavior of diarylethenes containing a dithiole-2-thione unit at the ethenic bond has been investigated. researchgate.net In one study, the photocoloration reaction for a 4,5-bis(2,5-dimethylthien-3-yl)-1,3-dithiole-2-thione was reported to be undetectable, suggesting that the thione group can quench the photochromic activity. researchgate.net However, replacing the thione sulfur with an oxygen atom (to form a dithiole-2-one) restored some photochromic properties, although side reactions were an issue. researchgate.net This indicates that the exocyclic atom is crucial and that modification of the selenopheno[3,4-d] beilstein-journals.orgmdpi.comdithiole-2-thione core, perhaps by converting the thione to a ketone, could be a pathway to integrate it into photochromic systems. The electronic properties of the heterocyclic rings, which are tunable by using selenophene instead of thiophene, would also influence the absorption bands of the different isomers, a key parameter in photochromic devices.

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Complex Selenopheno[3,4-d]nih.govnih.govdithiole-2-thione Architectures

The creation of complex molecular architectures based on the Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione core is a critical step toward unlocking its full potential. While traditional synthetic routes have been established, current research is focused on developing more efficient and versatile strategies to construct intricate, functionalized derivatives.

Furthermore, the development of fused-ring systems is a major focus. Cycloaddition reactions, known for their efficiency and atom economy, are being explored to build three-dimensional and sp3-rich scaffolds. diva-portal.org For example, the synthesis of new polysulfur-nitrogen heterocycles has been achieved through cycloaddition reactions with 1,2-dithiole-3-thiones. nih.gov Applying similar principles to Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione could lead to novel materials with unique three-dimensional electronic properties. The synthesis of related dithiole and spiro[dithiole]thiopyran derivatives of the nih.govresearchgate.netdithiolo nih.govcore.ac.ukthiazine ring system highlights the potential for creating complex, sulfur-rich heterocyclic systems. nih.gov

The synthesis of functionalized selenophenes, which are precursors to the target molecule, is also an area of active research. Transition-metal-free protocols, such as the Oxone®-promoted 5-endo-dig electrophilic cyclization of 1,3-diynes, offer a greener and more efficient route to substituted selenophenes. nih.gov These methods provide valuable tools for introducing a variety of functional groups onto the selenophene (B38918) ring, which can then be used to construct more complex Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione architectures.

Advanced Characterization of Charge Carrier Dynamics in Films and Devices

A fundamental understanding of how charge carriers move through thin films and devices is paramount for optimizing the performance of organic electronics. Researchers are increasingly employing a suite of advanced characterization techniques to probe the charge carrier dynamics in materials related to Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione.

Techniques such as Time-of-Flight (TOF) , Charge Extraction by Linearly Increasing Voltage (CELIV) , and Space-Charge Limited Current (SCLC) measurements are crucial for determining key parameters like charge carrier mobility. While direct measurements on Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione are not yet widely reported, studies on analogous organic semiconductors provide a framework for future investigations. For example, SCLC measurements have been used to determine the hole mobility in dithienopyrrolobenzothiadiazole-carbazole based p-type conjugated materials. researchgate.net

The influence of molecular structure and packing on charge transport is a key area of investigation. For instance, studies on polythiophene thin films have shown a strong correlation between the degree of structural order and charge carrier mobility. nih.gov The introduction of selenium, with its larger atomic radius and enhanced intermolecular interactions (Se-Se), is known to potentially increase charge carrier mobility compared to sulfur analogues.

Future research will likely focus on fabricating thin-film transistors and other electronic devices from Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione and its derivatives to directly measure their charge transport properties. These experimental results will be invaluable for validating theoretical predictions and guiding the design of new materials with enhanced performance.

Rational Design of Selenopheno[3,4-d]nih.govnih.govdithiole-2-thione Derivatives for Specific Material Functions

The ability to tailor the properties of a material for a specific application is a cornerstone of modern materials science. The rational design of Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione derivatives involves strategically modifying its molecular structure to tune its electronic and optical properties.

A key strategy is the end-capped modification of the core structure. By attaching different electron-donating or electron-withdrawing groups to the periphery of the molecule, researchers can systematically alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the material's absorption spectrum, band gap, and charge transport characteristics. A study on selenophene-diketopyrrolopyrrole-based non-fullerene acceptors demonstrated that end-capped modifications can lead to improved light absorption, smaller band gaps, and lower excitation energies, all of which are desirable for organic solar cells. nih.govresearchgate.net

Another approach is the incorporation of the Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione unit into larger conjugated polymer backbones . The inclusion of selenophene units in polymers has been shown to enhance backbone coplanarity and intermolecular interactions, leading to higher charge carrier mobility and electrical conductivity. For example, multi-selenophene incorporated thiazole (B1198619) imide-based n-type polymers have achieved record-high electrical conductivity for n-type donor-acceptor organic thermoelectric materials.

The goal of this rational design is to create a library of Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione derivatives with a wide range of functional properties, making them suitable for diverse applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and thermoelectric devices.

Interdisciplinary Research with Theoretical Chemistry and Materials Engineering

The synergy between theoretical chemistry and materials engineering is a powerful engine for discovery in the field of organic electronics. This interdisciplinary approach is crucial for accelerating the development of new materials based on Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione.

Theoretical chemistry , particularly through the use of Density Functional Theory (DFT) , plays a vital role in predicting the electronic and optical properties of new molecular designs before they are synthesized in the lab. Computational investigations can provide insights into molecular geometries, HOMO/LUMO energy levels, absorption spectra, and even the potential for charge transport. For example, computational studies on thiophene-S-oxide and selenophene-Se-oxide have been used to understand their photochemical properties. nih.gov DFT calculations are also routinely used to guide the design of new organic solar cell materials by predicting their photovoltaic parameters. nih.gov

Materials engineering then takes these theoretical insights and translates them into tangible devices. This involves developing techniques for thin-film deposition, device fabrication, and performance characterization. The collaboration between theoretical and experimental scientists creates a feedback loop: theoretical predictions guide experimental work, and experimental results are used to refine and validate theoretical models.

This interdisciplinary approach allows for a more efficient and targeted exploration of the vast chemical space of Selenopheno[3,4-d] nih.govnih.govdithiole-2-thione derivatives. By combining the predictive power of computational chemistry with the practical expertise of materials engineering, researchers can more rapidly identify and optimize new materials for high-performance electronic applications.

Q & A

Q. What statistical methods are appropriate for analyzing nonlinear relationships in structure-activity data?

  • Methodological Answer : Partial Least Squares Regression (PLSR) or Gaussian Process Regression (GPR) handles multicollinearity in datasets linking substituent electronegativity to redox potentials. Machine learning pipelines (e.g., random forests) classify bioactive derivatives using molecular descriptors .

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